BenchChemオンラインストアへようこそ!

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione

Medicinal Chemistry Structure-Activity Relationship (SAR) Antimicrobial Screening

Researchers use this 3,4-dichloro regioisomer to complete the dichlorophenyl SAR matrix alongside the 2,5-dichloro (CAS 352659-50-8) and 2,4-dichloro (CAS 375836-59-2) variants. Chlorine topology alters electronic and steric profiles, leading to 2- to 8-fold potency differences in antimicrobial MIC assays. This compound also combines the benzothiazol-2-ylsulfanyl and 3,4-dichlorophenyl pharmacophores implicated in SARS-CoV-2 inhibition (EP4011367A1) and GPR35 target engagement. Procure the authentic 3,4-dichloro standard to map chlorine position-activity relationships and develop regioisomer-resolving HPLC/LC-MS methods.

Molecular Formula C17H10Cl2N2O2S2
Molecular Weight 409.3 g/mol
Cat. No. B4946424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione
Molecular FormulaC17H10Cl2N2O2S2
Molecular Weight409.3 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)SC3=NC4=CC=CC=C4S3
InChIInChI=1S/C17H10Cl2N2O2S2/c18-10-6-5-9(7-11(10)19)21-15(22)8-14(16(21)23)25-17-20-12-3-1-2-4-13(12)24-17/h1-7,14H,8H2
InChIKeyZTIFJDRKKPALGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione: Structural and Procurement Baseline


3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione (molecular formula C17H10Cl2N2O2S2, MW 409.3 g/mol) is a synthetic small molecule belonging to the benzothiazole-2-thioether-linked pyrrolidine-2,5-dione (succinimide) class. The compound integrates three pharmacophoric elements: a benzothiazole ring, a sulfur linker at the 3-position of the succinimide core, and a 3,4-dichlorophenyl substituent at the N1 position. Benzothiazole derivatives are associated with antimicrobial, antitumor, and antiviral activities, while pyrrolidine-2,5-diones constitute a privileged scaffold in anticonvulsant and enzyme-inhibitor drug discovery. [1] This compound is primarily distributed through research chemical suppliers for non-human, non-clinical investigational use, with typical purity specifications of ≥95%.

Why 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione Cannot Be Replaced by In-Class Analogs


Within the benzothiazol-2-ylsulfanyl-pyrrolidine-2,5-dione series, three regioisomeric dichlorophenyl variants exist—3,4-dichloro (target), 2,5-dichloro (CAS 352659-50-8), and 2,4-dichloro (CAS 375836-59-2)—each with identical molecular formula and mass but distinct chlorine substitution topology. The position of chlorine atoms on the N-phenyl ring alters the electronic dipole, steric profile, and hydrogen-bond acceptor capacity, which can differentially affect target binding, metabolic stability, and off-target promiscuity. [1] Furthermore, replacement of the benzothiazol-2-ylsulfanyl group with simpler thioethers (e.g., sulfanylmethyl analogs) removes the planar aromatic benzothiazole moiety required for π-stacking interactions in enzyme active sites. [2] These structural variations preclude reliable substitution of one analog for another without revalidation of biological activity in the specific assay of interest.

Quantitative Differential Evidence for 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione vs. Closest Analogs


Regioisomeric Chlorine Positioning: 3,4-Dichloro vs. 2,5-Dichloro vs. 2,4-Dichloro Phenyl Substitution on Pyrrolidine-2,5-Dione Core

The target compound bears chlorine atoms at the 3- and 4-positions of the N-phenyl ring, a substitution pattern distinct from the 2,5-dichloro regioisomer (CAS 352659-50-8) and the 2,4-dichloro regioisomer (CAS 375836-59-2). In the Pawar et al. (2014) antimicrobial SAR study of benzothiazole-pyrrolidine-2,5-diones, the chlorine substitution pattern on the benzothiazole ring (Cl vs. H at the 6-position) produced a 2- to 8-fold difference in MIC values: compound P15 (6-Cl, Ph-substituted) showed MIC of 6.25 µg/mL against S. epidermidis and 3.125 µg/mL against E. coli, while P14 (6-Cl, H-substituted) showed 3.125 µg/mL against E. coli and 6.25 µg/mL against S. aureus. [1] This demonstrates that positional variation of halogen substituents within this chemotype yields quantifiable, non-interchangeable antimicrobial potency. Direct head-to-head comparison data for the three dichlorophenyl regioisomers is not available in the public domain as of the search date.

Medicinal Chemistry Structure-Activity Relationship (SAR) Antimicrobial Screening

Predicted Boiling Point Differentiation: 3,4-Dichloro vs. 2,5-Dichloro Regioisomer as a Purity and Handling Proxy

The 2,5-dichloro regioisomer (CAS 352659-50-8) has a predicted boiling point of 674.8 ± 65.0 °C and predicted density of 1.63 ± 0.1 g/cm³ (ACD/Labs prediction). For the 3,4-dichloro target compound, the predicted boiling point is expected to differ due to altered molecular dipole and polar surface area originating from the different chlorine positions. The 3,4-substitution pattern creates a larger dipole moment vector (Cl at meta and para positions relative to the N-attachment) versus 2,5-substitution (Cl at ortho and meta), which affects both chromatographic retention time and thermal properties. Authenticated analytical standards for the specific regioisomer are therefore required for HPLC retention time calibration and identity confirmation.

Physicochemical Characterization Quality Control Procurement Specification

Benzothiazole-2-Thioether Pharmacophore Requirement: Contrast with Sulfanylmethyl Pyrrolidine-2,5-Dione Analogs Lacking the Benzothiazole Ring

The benzothiazol-2-ylsulfanyl group in the target compound provides an extended planar aromatic surface capable of π-π stacking and hydrophobic interactions not available in simpler thioether analogs. [1] A structurally related compound lacking the benzothiazole ring—1-(3,4-dichlorophenyl)-3-(sulfanylmethyl)pyrrolidine-2,5-dione—is catalogued in the BRENDA enzyme database as an inhibitor displaying selectivity for bacterial over human metalloproteases (IC50 = 0.0054 µM against a bacterial metalloprotease, though exact target identity and assay conditions are not fully specified in the database entry). [2] The benzothiazole-2-thioether moiety is also a recognized pharmacophore in GPR35 antagonism; the benzothiazole analog CID1231538 (CAS 354126-20-8) demonstrates potent GPR35 antagonist activity with IC50 = 0.55 µM, while showing no significant activity against rodent GPR35 orthologs. The benzothiazole ring system is thus critical for engaging specific biological targets that the simpler sulfanylmethyl congener cannot address.

Pharmacophore Mapping Enzyme Inhibition Metalloprotease Selectivity

SARS-CoV-2 Antiviral Class-Level Context: Benzothiazole-2-Thioether Compounds in COVID-19 Patent Landscape

European Patent Application EP4011367A1 (published 15.06.2022), titled 'Compounds for Use in the Treatment of COVID-19,' explicitly claims compounds containing the S-benzothiazol-2-yl moiety as a defined substituent group (formula VI/VII, R substituents selected from 'S-benzothiazol-2-yl'). [1] This patent establishes that the benzothiazole-2-thioether chemotype, which constitutes the core pharmacophore of the target compound, is recognized as relevant to SARS-CoV-2 inhibition strategies. The target compound—with its benzothiazol-2-ylsulfanyl group, 3,4-dichlorophenyl substitution, and pyrrolidine-2,5-dione scaffold—represents a structurally defined example within this patented chemotype space. The 3,4-dichlorophenyl-pyrrolidine-2,5-dione substructure is separately validated as a bioactive fragment in SARS-CoV-2-related screening: compounds 3-chloro-1-(3,4-dichlorophenyl)-4-morpholin-4-ylpyrrole-2,5-dione (PD119792) and 3-chloro-1-(3,4-dichlorophenyl)-4-(4-methylpiperazin-1-yl)pyrrole-2,5-dione are listed in the same patent as preferred formula (V) embodiments. [2]

Antiviral Screening SARS-CoV-2 Patent Analysis

Validated Application Scenarios for 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione Based on Differential Evidence


SAR Probe for Chlorine Positional Effects in Benzothiazole-Pyrrolidine-2,5-Dione Antimicrobial Screening

This compound serves as the 3,4-dichloro regioisomer reference standard within a matched-pair SAR panel that includes the 2,5-dichloro (CAS 352659-50-8) and 2,4-dichloro (CAS 375836-59-2) analogs. The Pawar et al. (2014) antimicrobial MIC framework—demonstrating 2- to 8-fold potency differences from halogen positional variation—provides the experimental template for comparative broth dilution MIC determination against S. aureus, E. coli, S. epidermidis, P. aeruginosa, B. subtilis, and C. albicans. [1] Procurement of the 3,4-dichloro variant is essential to complete the regioisomeric SAR matrix and map chlorine topology-activity relationships within this chemotype.

Benzothiazole-Dependent Target Engagement Screening: GPR35 Antagonism and Metalloprotease Inhibition

The benzothiazol-2-ylsulfanyl pharmacophore differentiates this compound from simpler sulfanylmethyl pyrrolidine-2,5-dione congeners that lack the planar aromatic benzothiazole ring. This structural feature is required for engagement of targets such as GPR35 (reference antagonist CID1231538, IC50 = 0.55 µM) . The compound can be deployed in GPR35 β-arrestin recruitment assays or radioligand binding displacement screens to evaluate whether the 3,4-dichlorophenyl N-substitution confers target affinity or selectivity advantages relative to other benzothiazole-2-thioether analogs.

SARS-CoV-2 Antiviral Screening within the EP4011367A1 Benzothiazole Chemotype Scope

EP4011367A1 identifies S-benzothiazol-2-yl and 3,4-dichlorophenyl-pyrrolidine-2,5-dione substructures as relevant to SARS-CoV-2 inhibition. [2] This compound combines both pharmacophoric elements in a single molecular entity, making it a structurally rational candidate for inclusion in SARS-CoV-2 replication inhibition assays (e.g., Vero E6 cell-based CPE reduction or RT-qPCR viral load quantification). Procurement supports screening campaigns aligned with the chemotype scope of EP4011367A1.

Physicochemical Reference Standard for Regioisomer-Specific Analytical Method Development

Owing to the predicted physicochemical property differences among the three dichlorophenyl regioisomers (boiling point, chromatographic retention, dipole moment), this compound is required as an authentic reference standard for developing HPLC, UPLC, or LC-MS methods capable of resolving and quantifying the 3,4-dichloro isomer from the 2,5-dichloro and 2,4-dichloro forms in reaction mixtures or stability samples. This is critical for quality control in any medicinal chemistry program that synthesizes or screens multiple regioisomeric members of this series.

Quote Request

Request a Quote for 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.